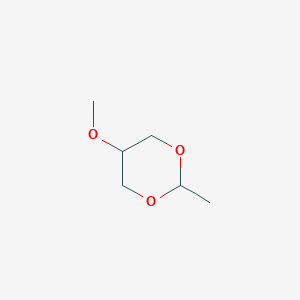

5-Methoxy-2-methyl-1,3-dioxane

Description

Significance of Heterocyclic Ring Systems in Synthetic Design

Heterocyclic compounds, which are cyclic structures containing at least one atom other than carbon within the ring, are of paramount importance in organic chemistry. numberanalytics.comopenaccessjournals.comijarsct.co.inlongdom.org Their unique electronic and structural properties, conferred by the presence of heteroatoms like oxygen, nitrogen, or sulfur, make them indispensable building blocks for a vast array of functional molecules. openaccessjournals.com These ring systems are not merely passive scaffolds but often play an active role in directing chemical reactions and influencing the biological activity of the molecules they are part of. numberanalytics.com The prevalence of heterocyclic motifs in pharmaceuticals, agrochemicals, and materials science underscores their significance. openaccessjournals.comijraset.com In fact, a significant percentage of newly approved drugs feature heterocyclic structures, highlighting their critical role in medicinal chemistry. ijraset.com

Overview of 1,3-Dioxanes as Key Scaffolds in Organic Transformations

Among the diverse families of heterocyclic compounds, 1,3-dioxanes, which are six-membered rings containing two oxygen atoms at positions 1 and 3, hold a prominent place in organic synthesis. thieme-connect.de A primary application of the 1,3-dioxane (B1201747) framework is as a protecting group for carbonyl compounds (aldehydes and ketones) and 1,3-diols. thieme-connect.deorganic-chemistry.org This protective function is crucial in multi-step syntheses where specific functional groups need to be shielded from reaction conditions while other parts of the molecule are being modified. 1,3-Dioxanes are generally stable under basic, reductive, and oxidative conditions but can be readily removed under acidic conditions. thieme-connect.de Beyond their role as protecting groups, the 1,3-dioxane unit is also a structural component of several natural products. thieme-connect.de Furthermore, these structures serve as versatile intermediates in various chemical transformations, including isomerizations and hydrogenolysis reactions. u-szeged.hu

Contextualization of 5-Methoxy-2-methyl-1,3-dioxane within Current Dioxane Research

Current research into 1,3-dioxanes is vibrant and multifaceted, exploring their synthesis, stereochemistry, and application in creating complex molecules. researchgate.netacademie-sciences.frfinechem-mirea.ruresearchgate.net Studies often focus on the conformational analysis of substituted 1,3-dioxanes, as the spatial arrangement of substituents on the ring significantly influences their reactivity and properties. researchgate.netacs.org The introduction of various substituents at different positions of the dioxane ring allows for the fine-tuning of its chemical and physical characteristics.

Within this landscape, this compound emerges as a compound of interest. The presence of a methoxy (B1213986) group at the 5-position and a methyl group at the 2-position introduces specific stereochemical and electronic features. Research on related structures, such as 2-alkyl-5-methoxy-1,3-dioxanes, has investigated how such substitutions affect properties like surface activity. acs.org The synthesis and reactivity of variously substituted 1,3-dioxanes, including those with methoxy and methyl groups, are continually being explored for applications ranging from fragrance compounds to intermediates in pharmaceutical synthesis. researchgate.netbiosynth.comcymitquimica.com

Academic Relevance and Research Scope of the Chemical Compound

The academic relevance of this compound lies in its utility as a model system for studying fundamental principles of stereochemistry and conformational analysis in heterocyclic systems. The interplay between the substituents and the dioxane ring provides a rich platform for spectroscopic and computational studies. researchgate.net Research on such molecules contributes to a deeper understanding of non-covalent interactions, anomeric effects, and the influence of solvent on conformational equilibria. acs.orgresearchgate.net

The scope of research on this compound and its analogs includes the development of new synthetic methodologies, the investigation of their potential as chiral auxiliaries or building blocks in asymmetric synthesis, and the exploration of their biological activities. The structural motifs present in this compound are relevant to the design of new materials and bioactive molecules.

Table of Physicochemical Properties for this compound:

| Property | Value |

|---|---|

| Molecular Formula | C6H12O3 |

| PubChem CID | 19438567 |

| Synonyms | 2-Methyl-5-methoxy-1,3-dioxane |

Structure

3D Structure

Properties

CAS No. |

190019-32-0 |

|---|---|

Molecular Formula |

C6H12O3 |

Molecular Weight |

132.16 g/mol |

IUPAC Name |

5-methoxy-2-methyl-1,3-dioxane |

InChI |

InChI=1S/C6H12O3/c1-5-8-3-6(7-2)4-9-5/h5-6H,3-4H2,1-2H3 |

InChI Key |

BYKKGXDDOHHNJL-UHFFFAOYSA-N |

Canonical SMILES |

CC1OCC(CO1)OC |

Origin of Product |

United States |

Stereochemical Principles and Conformational Dynamics of 5 Methoxy 2 Methyl 1,3 Dioxane

Fundamental Conformational Analysis of 1,3-Dioxane (B1201747) Ring Systems

The 1,3-dioxane ring, a six-membered heterocycle containing two oxygen atoms at positions 1 and 3, serves as the structural core of 5-Methoxy-2-methyl-1,3-dioxane. Like its carbocyclic counterpart, cyclohexane (B81311), the 1,3-dioxane ring is not planar and preferentially adopts a chair conformation to minimize angular and torsional strain. thieme-connect.de However, the presence of heteroatoms introduces significant differences in bond lengths, bond angles, and conformational energies compared to cyclohexane. The C-O bond is shorter than a C-C bond, which leads to a more puckered chair form and alters the nature of steric interactions within the ring. thieme-connect.de

The most stable conformation for the 1,3-dioxane ring is the chair form. thieme-connect.de This conformer can undergo a ring inversion process, passing through higher-energy intermediate conformations, most notably the twist-boat (or twist) form. The energy barrier for the chair-to-twist interconversion in 1,3-dioxane is approximately 5.7 kcal/mol, which is higher than that of cyclohexane (around 4.9 kcal/mol). thieme-connect.de This increased barrier is a direct consequence of the shorter C-O bonds, which leads to greater torsional strain in the transition states.

The complete interconversion pathway from one chair conformation to the other involves several steps, including half-chair and twist-boat intermediates. Quantum-chemical studies on substituted 1,3-dioxanes have identified that local energy minima can be occupied by axial-chair and twist conformers (such as 1,4-twist and 2,5-twist), while half-chair and boat forms often represent transition states or energy maxima on the potential energy surface. researchgate.net

Table 1: Comparative Energy Barriers for Ring Interconversion

| Compound | Interconversion Pathway | Energy Barrier (kcal/mol) |

|---|---|---|

| 1,3-Dioxane | Chair → Twist | ~5.7 thieme-connect.de |

| Cyclohexane | Chair → Twist | ~4.9 thieme-connect.de |

This table illustrates the higher energy barrier for the conformational interconversion of the 1,3-dioxane ring compared to cyclohexane.

The conformational equilibrium of the 1,3-dioxane ring is significantly influenced by the nature and position of its substituents. The preference of a substituent for an equatorial versus an axial position is quantified by its conformational free energy, or A-value.

Methyl Group at C-2: A substituent at the C-2 position experiences steric interactions with the axial hydrogen atoms at C-4 and C-6. Due to the shorter C-O bonds compared to C-C bonds, these 1,3-diaxial interactions are more severe in 1,3-dioxanes than in cyclohexane. thieme-connect.de Consequently, a methyl group at the C-2 position has a strong preference for the equatorial orientation to avoid these significant steric clashes. thieme-connect.de

Methoxy (B1213986) Group at C-5: The conformational preference of a substituent at the C-5 position is governed by a balance of steric and electronic effects. An axial substituent at C-5 interacts with the parallel, syn-axial lone pairs of the ring oxygen atoms. For a methoxy group, which is relatively small, this interaction is less destabilizing than the gauche interactions it would experience with the ring carbons in an equatorial position. Therefore, unlike bulky alkyl groups, an axial orientation for a 5-methoxy group can be competitive with or even slightly preferred over the equatorial position in some cases, influenced by solvent and other electronic factors. acs.org

Stereoelectronic Effects in 1,3-Dioxane Derivatives

Beyond classical steric effects, the conformational preferences and reactivity of 1,3-dioxane systems are profoundly governed by stereoelectronic interactions. These effects arise from the overlap of orbitals, leading to stabilizing delocalization of electron density.

The anomeric effect is a critical stereoelectronic phenomenon that describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (C-2 in 1,3-dioxanes) to occupy the axial position, contrary to what would be predicted by steric considerations alone. thieme-connect.deacs.org This effect is attributed to a stabilizing hyperconjugative interaction between a non-bonding electron pair (n) on one of the ring oxygen atoms and the anti-bonding orbital (σ) of the C-X bond (where X is the electronegative substituent). rsc.org This n → σ interaction is maximized when the substituent is axial, as the orbitals are anti-periplanar.

For 2-alkoxy-1,3-dioxanes, the anomeric effect is significant and leads to a stabilization of the axial conformer. thieme-connect.de However, in the case of this compound, the substituent at the anomeric C-2 position is a methyl group. Since the carbon of the methyl group is not highly electronegative and lacks lone pairs, the classical anomeric effect is not the dominant factor determining its orientation. Instead, as discussed previously, steric hindrance dictates a strong preference for the equatorial position. thieme-connect.de

The electronic landscape of the 1,3-dioxane ring is rich with other hyperconjugative interactions that influence its structure and stability. acs.orgnih.govresearchgate.netepa.gov Computational studies have highlighted the importance of charge transfer between bonding (σ) and anti-bonding (σ*) orbitals throughout the ring. acs.orgacs.org

One such key interaction involves the delocalization of electron density from a C-H bonding orbital into an adjacent, anti-periplanar C-O anti-bonding orbital (σC-H → σC-O). Conversely, interactions from a C-O bonding orbital to a C-H anti-bonding orbital (σC-O → σC-H) also occur. acs.orgacs.org At the C-5 position, for example, the equatorial C-H bond is anti-periplanar to the C-O bonds of the ring. The charge transfer from the σC(5)-Heq orbital to the anti-periplanar σC-O orbital is a significant stabilizing interaction. acs.org The balance of these and other hyperconjugative effects, such as the homoanomeric interaction (np → σC(5)-H), can explain subtle variations in bond lengths and spectroscopic properties within the molecule. acs.orgnih.govresearchgate.netepa.gov

| Homoanomeric Effect | nO → σC(5)-H | A through-space interaction that can influence the properties of bonds at C-5. nih.gov |

This table summarizes major stereoelectronic effects that contribute to the conformational behavior of 1,3-dioxane derivatives.

Diastereomerism and Enantiomerism in Substituted 1,3-Dioxanes

The introduction of multiple substituents onto the 1,3-dioxane ring gives rise to stereoisomerism. In this compound, both the C-2 and C-5 carbons are stereocenters, as each is bonded to four different groups. The presence of two stereocenters allows for the existence of a maximum of 2² = 4 stereoisomers.

These stereoisomers exist as two pairs of diastereomers, commonly referred to as cis and trans.

Cis Isomer: In the cis diastereomer, the methyl group at C-2 and the methoxy group at C-5 are on the same face of the 1,3-dioxane ring. In the most stable chair conformation, this corresponds to one substituent being axial and the other equatorial (axial/equatorial or equatorial/axial).

Trans Isomer: In the trans diastereomer, the two substituents are on opposite faces of the ring. In the chair conformation, this places both substituents in either an equatorial (diequatorial) or axial (diaxial) orientation.

Given the strong preference for the 2-methyl group to be equatorial, the most stable conformer of the trans isomer will be the one where both the 2-methyl and 5-methoxy groups are equatorial. For the cis isomer, the most stable conformer will have an equatorial 2-methyl group and an axial 5-methoxy group.

Furthermore, since both the cis and trans isomers lack a plane of symmetry, they are chiral. Therefore, each diastereomer exists as a pair of non-superimposable mirror images known as enantiomers. This results in a total of four distinct stereoisomers: (cis)-(+), (cis)-(-), (trans)-(+), and (trans)-(-). The synthesis of such compounds often results in a mixture of these isomers, which may be separable by techniques like chiral chromatography. nih.gov

Configurational Assignments and Relative Stabilities of Stereoisomers

The presence of chiral centers at the C2 and C5 positions of the 1,3-dioxane ring in this compound gives rise to two diastereomeric pairs of enantiomers: cis and trans. The conformational preference of the substituents at these positions is dictated by a delicate balance of steric hindrance and stereoelectronic effects.

In the chair conformation, which is the most stable arrangement for the 1,3-dioxane ring, substituents can occupy either axial or equatorial positions. For 2,5-disubstituted 1,3-dioxanes, the trans-isomer, which can adopt a diequatorial conformation, is generally found to be thermodynamically more stable than the cis-isomer, which must have one substituent in an axial position. This preference is primarily attributed to the avoidance of unfavorable 1,3-diaxial interactions that would destabilize the cis configuration.

Table 1: Predicted Relative Stabilities of this compound Stereoisomers

| Stereoisomer | C2-methyl Conformation | C5-methoxy Conformation | Predicted Relative Stability |

| trans | Equatorial | Equatorial | More Stable |

| cis | Equatorial | Axial | Less Stable |

| cis | Axial | Equatorial | Less Stable |

Note: This table is based on general principles of conformational analysis for 2,5-disubstituted 1,3-dioxanes. Specific energetic differences would require dedicated experimental or computational studies.

Solvent Effects on Conformational Equilibria and Dynamics

The conformational equilibrium of molecules, including this compound, can be significantly influenced by the surrounding solvent medium. The polarity of the solvent can alter the relative energies of different conformers, thereby shifting the equilibrium. This phenomenon is particularly pronounced when the conformers have different dipole moments.

For 5-heterosubstituted 1,3-dioxanes, studies have been conducted to compare calculated and experimental solvent effects on their conformational equilibria. acs.org Generally, more polar solvents tend to favor the conformer with the larger dipole moment. In the case of this compound, the cis-isomer, with one axial substituent, is expected to have a different dipole moment compared to the diequatorial trans-isomer.

The change in the conformational equilibrium with solvent polarity can be monitored using techniques such as ¹H NMR spectroscopy. The coupling constants between protons on the dioxane ring are sensitive to the dihedral angles, which in turn depend on the ring conformation. By measuring these coupling constants in a range of solvents with varying dielectric constants, it is possible to quantify the shift in the conformational equilibrium.

Table 2: Expected Influence of Solvent Polarity on the Conformational Equilibrium of this compound

| Solvent Type | Dielectric Constant | Expected Effect on Equilibrium |

| Non-polar (e.g., Cyclohexane) | Low | Favors the less polar conformer (likely trans) |

| Polar aprotic (e.g., Acetone) | High | May shift equilibrium towards the more polar conformer |

| Polar protic (e.g., Methanol) | High | May engage in hydrogen bonding, further influencing the equilibrium |

Note: The specific direction and magnitude of the solvent effect depend on the precise dipole moments of the individual conformers.

Reactivity and Reaction Mechanisms Involving 5 Methoxy 2 Methyl 1,3 Dioxane

Ring-Opening Reactions of the 1,3-Dioxane (B1201747) Heterocycle

The 1,3-dioxane ring is a protective group for 1,3-diols and carbonyl compounds, valued for its stability under basic, reductive, and oxidative conditions. thieme-connect.de However, it is labile towards Brønsted and Lewis acids, which catalyze its cleavage. thieme-connect.de This susceptibility to acid-catalyzed ring-opening is a cornerstone of its utility in synthetic chemistry, allowing for deprotection under controlled conditions.

The cleavage of the 1,3-dioxane ring can proceed with a high degree of regioselectivity and stereoselectivity, which is crucial for complex molecule synthesis. The regioselectivity of the ring-opening is often influenced by the nature of the substituents on the dioxane ring and the reagents employed. For instance, in carbohydrate chemistry, the regioselective opening of 1,3-dioxane-type acetals is a powerful tool for the selective manipulation of hydroxyl groups. researchgate.net

The mechanism of cleavage often involves the protonation of one of the ring oxygen atoms, followed by nucleophilic attack. The direction of this attack can be controlled by steric and electronic factors. For example, reductive cleavage of benzylidene acetals with reagents like diisobutylaluminium hydride (DIBAL-H) can yield a benzyl (B1604629) ether at the less hindered oxygen position. researchgate.net Conversely, other reagent systems may favor cleavage at the more hindered position. researchgate.net

Stereoselectivity is also a key feature of these reactions. In the reaction of alkyllithiums with cis-4-methyl-2-vinyl-1,3-dioxane, a formal S(_{N})2' ring opening occurs with preferential cleavage of the C(2)-O(1) bond, leading to the formation of the E-enol ether as the major stereoisomer. nih.gov This outcome is suggested to proceed through a two-step mechanism involving the addition of the alkyllithium followed by a syn-elimination of the lithium alkoxide. nih.gov

Table 1: Regioselectivity in Reductive Ring-Opening of Benzylidene Acetals

| Reagent System | Major Product | Regioselectivity |

| Diisobutylaluminium Hydride (DIBAL-H) | Benzyl ether at the less hindered oxygen | High |

| Lithium Aluminium Hydride - Aluminium Chloride (LiAlH₄-AlCl₃) | Benzyl ether at the more hindered position | High |

| Sodium Cyanoborohydride (NaBH₃CN) | Varies with substrate | Substrate-dependent |

This table is illustrative and based on general principles of 1,3-dioxane ring-opening reactions.

Acid-catalyzed hydrolysis is a fundamental reaction of 1,3-dioxanes, leading to the regeneration of the original 1,3-diol and carbonyl compound. The hydrolysis of 2-methyl-1,3-dioxane (B3054962) has been shown to be a reversible, second-order reaction. The mechanism involves the protonation of a ring oxygen, followed by the addition of water and subsequent ring cleavage.

Transacetalization is another important acid-catalyzed pathway where the 1,3-dioxane exchanges its carbonyl or diol component with another alcohol or diol in the reaction medium. thieme-connect.deresearchgate.net This process is particularly useful for the synthesis of different acetals under mild conditions and is often catalyzed by protic acids like 4-toluenesulfonic acid or acidic resins. thieme-connect.de The reaction proceeds by an equilibrium process, which can be driven to completion by removing one of the products.

Functional Group Transformations and Derivatization Strategies

Beyond the reactivity of the heterocyclic ring, the substituents on the 5-methoxy-2-methyl-1,3-dioxane molecule provide avenues for a range of functional group transformations.

The methoxy (B1213986) group at the C-5 position is an ether linkage and is generally stable under many reaction conditions. However, it can be cleaved under strongly acidic conditions, typically with reagents like hydrogen bromide or hydrogen iodide, to yield a hydroxyl group. This transformation would convert this compound into 5-hydroxy-2-methyl-1,3-dioxane.

The methyl group at the C-2 position is generally unreactive. However, its adjacent C-2 carbon is part of the acetal (B89532) functionality and is electrophilic in nature. This allows for reactions with strong nucleophiles that can lead to ring opening. While direct reactions at the C-2 methyl group are uncommon, its presence influences the stereochemical outcome of reactions involving the dioxane ring. thieme-connect.de

Role as an Acetal and Protecting Group in Multistep Synthesis

In the realm of multistep organic synthesis, protecting groups are crucial for masking the reactivity of certain functional groups to allow for selective transformations elsewhere in a molecule. thieme-connect.de The 1,3-dioxane moiety is a well-established protecting group, particularly for carbonyl compounds and 1,3-diols, due to its characteristic stability and predictable reactivity. thieme-connect.de

The formation of this compound as a protecting group involves the acid-catalyzed reaction of a 1,3-diol with an aldehyde or its equivalent. Specifically, to synthesize this compound, 2-methoxypropane-1,3-diol would be reacted with acetaldehyde.

The reaction is typically carried out in the presence of a Brønsted or Lewis acid catalyst. organic-chemistry.org A common procedure involves heating the reactants in a solvent like toluene (B28343) with an acid catalyst, such as p-toluenesulfonic acid (p-TsOH), and removing the water byproduct to drive the equilibrium towards the acetal product. organic-chemistry.org

Table 1: Common Catalysts for 1,3-Dioxane Formation

| Catalyst Type | Examples |

|---|---|

| Brønsted Acids | p-Toluenesulfonic acid (p-TsOH), Sulfuric acid (H₂SO₄) |

| Lewis Acids | Zirconium tetrachloride (ZrCl₄), Cerium(III) triflate |

| Other Reagents | Iodine (I₂), N-bromosuccinimide (NBS) |

This table summarizes common catalysts used for the formation of 1,3-dioxanes in general. organic-chemistry.org

Once formed, 1,3-dioxanes are generally stable under neutral, basic, reductive, and many oxidative conditions. thieme-connect.de This stability makes them effective protecting groups during reactions involving nucleophiles, organometallics, hydrides, and mild oxidants. thieme-connect.deorganic-chemistry.org The stability of the 1,3-dioxane ring is, however, sensitive to acidic conditions, which forms the basis of its removal. thieme-connect.de

The conformational behavior of the 1,3-dioxane ring, which preferentially adopts a chair-like conformation, influences its stability. thieme-connect.de Substituents on the ring can have significant steric and electronic effects. For a 5-substituted 1,3-dioxane like this compound, the methoxy group's polarity is a key factor. Polar substituents at the C5 position can have notable dipole-dipole interactions with the ring's oxygen atoms, which may influence the conformational equilibrium between axial and equatorial positions of the substituent.

The removal of the 1,3-dioxane protecting group, known as deprotection, is most commonly achieved through acid-catalyzed hydrolysis. organic-chemistry.org This process regenerates the original carbonyl and 1,3-diol functional groups. The reaction is essentially the reverse of the formation reaction and is driven by the presence of water and a strong acid.

Various acidic conditions can be employed for this purpose, ranging from aqueous mineral acids to Lewis acids in wet solvents. The choice of reagent often depends on the sensitivity of other functional groups present in the molecule. organic-chemistry.org

Table 2: Common Reagents for Cleavage of 1,3-Dioxanes

| Cleavage Method | Reagent Examples | Conditions |

|---|---|---|

| Acidic Hydrolysis | Aqueous HCl, Aqueous H₂SO₄, Acetic acid | Typically in the presence of water |

| Transacetalization | Acetone with an acid catalyst (e.g., p-TsOH) | Anhydrous or wet |

| Lewis Acid Catalysis | Cerium(III) triflate | Wet nitromethane |

| Neutral Conditions | Iodine (I₂) | Wet solvents |

| Reductive Cleavage | LiAlH₄/AlCl₃ | Anhydrous ether |

This table outlines common methods for the deprotection of 1,3-dioxane protecting groups. organic-chemistry.orgcdnsciencepub.com

In addition to hydrolysis, reductive cleavage presents an alternative deprotection strategy. For instance, treatment with lithium aluminum hydride (LiAlH₄) in the presence of a Lewis acid like aluminum chloride (AlCl₃) can cleave the acetal to yield a hydroxy ether. cdnsciencepub.com Studies have shown that six-membered 1,3-dioxanes are generally hydrogenolyzed more slowly than their five-membered 1,3-dioxolane (B20135) counterparts under these conditions, a difference attributed to the greater ease of forming the intermediate oxocarbenium ion from the more planar dioxolane ring. cdnsciencepub.com

Participation in Complex Organic Reactions (e.g., Prins Reaction Derivatives)

The Prins reaction is a significant acid-catalyzed reaction in organic chemistry that involves the electrophilic addition of an aldehyde to an alkene. wikipedia.orgbeilstein-journals.org Depending on the reaction conditions and reactants, the Prins reaction can yield various products, including 1,3-diols, allylic alcohols, and notably, 1,3-dioxanes. wikipedia.org The formation of a 1,3-dioxane occurs when the carbocation intermediate generated after the initial addition is trapped by a second molecule of the aldehyde. wikipedia.org

The general mechanism proceeds via protonation of the aldehyde, which then acts as an electrophile, attacking the alkene to form a carbocation. This carbocation can then be trapped by a nucleophile. In the context of 1,3-dioxane formation, the nucleophile is another molecule of the aldehyde, leading to a new cationic intermediate that undergoes ring closure to form the stable six-membered dioxane ring. wikipedia.org This pathway is favored when an excess of the aldehyde is used at lower reaction temperatures. wikipedia.org

While the Prins reaction is a powerful tool for constructing 1,3-dioxane rings, the synthesis of a specifically substituted compound like this compound via this method would require carefully chosen, substituted alkene and aldehyde precursors. For instance, the reaction of styrene (B11656) with formaldehyde (B43269) in an acidic medium is a classic example that yields 4-phenyl-1,3-dioxane. beilstein-journals.org Recent advancements have also led to the development of catalytic asymmetric versions of the Prins reaction to produce enantioenriched 1,3-dioxanes. nih.govacs.org

Advanced Spectroscopic and Computational Methodologies in Dioxane Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation and Conformational Studies

NMR spectroscopy stands as a cornerstone technique for elucidating the stereochemistry and conformational dynamics of 5-Methoxy-2-methyl-1,3-dioxane in solution. By analyzing various NMR parameters, researchers can deduce the predominant conformations and the energetic barriers to interconversion.

Application of ¹H and ¹³C NMR Chemical Shifts and Coupling Constants for Structural Assignments

The ¹H and ¹³C NMR spectra of this compound provide a wealth of information for its structural assignment. The chemical shifts of the protons and carbons in the dioxane ring are highly sensitive to their local electronic environment and spatial orientation. For instance, axial and equatorial protons on the same carbon atom will exhibit distinct chemical shifts due to anisotropic effects from the ring oxygen atoms and substituents.

Vicinal coupling constants (³J), particularly between protons on adjacent carbon atoms, are invaluable for conformational analysis. These coupling constants are dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. By measuring these values, it is possible to estimate the torsional angles within the dioxane ring and, consequently, determine the preferred chair or twist-boat conformations. For 5-substituted 1,3-dioxanes, the Gibbs conformational energies (ΔG°) can be determined from experimental and theoretical vicinal coupling constants, providing a quantitative measure of the stability of different conformers. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Data for Substituted 1,3-Dioxanes

| Nucleus | Position | Typical Chemical Shift (ppm) | Influencing Factors |

| ¹H | C2-H | 4.5 - 5.0 | Acetal (B89532) proton, substituent at C2 |

| ¹H | C4/C6-H (axial) | 3.5 - 4.0 | Shielded by ring structure |

| ¹H | C4/C6-H (equatorial) | 4.0 - 4.5 | Deshielded by ring structure |

| ¹H | C5-H | 2.0 - 3.0 | Substituent at C5 |

| ¹H | -OCH₃ | 3.2 - 3.6 | Methoxy (B1213986) group protons |

| ¹³C | C2 | 95 - 105 | Acetal carbon |

| ¹³C | C4/C6 | 65 - 75 | Carbons adjacent to ring oxygens |

| ¹³C | C5 | 30 - 40 | Carbon bearing the substituent |

| ¹³C | -OCH₃ | 55 - 60 | Methoxy group carbon |

| Note: These are typical ranges and can vary based on the specific substitution pattern and solvent. |

Low-Temperature NMR for Elucidating Conformational Interconversion Barriers

At room temperature, the conformational interconversion of the 1,3-dioxane (B1201747) ring, such as the chair-to-chair flip, is often rapid on the NMR timescale. This results in time-averaged NMR signals. By lowering the temperature, this interconversion can be slowed down, allowing for the observation of distinct signals for each conformer.

Low-temperature NMR experiments are crucial for determining the energy barriers associated with these conformational changes. By analyzing the coalescence temperature—the temperature at which the signals for the two interconverting species merge—and applying the Eyring equation, the Gibbs free energy of activation (ΔG‡) for the process can be calculated. This provides fundamental data on the kinetic stability of the different conformations of this compound.

X-ray Crystallography for Definitive Solid-State Structural Analysis

X-ray crystallography offers an unambiguous method for determining the precise three-dimensional structure of a molecule in the solid state. excillum.com By diffracting X-rays off a single crystal of this compound, a detailed map of electron density can be generated, from which the positions of all atoms can be determined with high precision.

This technique provides definitive information on bond lengths, bond angles, and torsional angles, confirming the preferred conformation of the dioxane ring in the crystalline form. It can also reveal details about intermolecular interactions, such as hydrogen bonding and van der Waals forces, which influence the crystal packing. While the solid-state conformation may not be identical to the predominant conformation in solution, it provides a critical benchmark for validating and refining computational models.

Computational Chemistry Approaches for Investigating Structure and Reactivity

Computational chemistry serves as a powerful tool to complement experimental studies by providing detailed insights into the structure, stability, and reactivity of this compound at the molecular level.

Density Functional Theory (DFT) for Geometry Optimization and Energetic Profiling

Density Functional Theory (DFT) is a widely used quantum mechanical method for predicting the electronic structure of molecules. DFT calculations can be employed to perform geometry optimizations of the various possible conformers of this compound, such as the equatorial and axial chair forms, as well as various twist-boat and half-chair transition states. researchgate.net

These calculations yield the minimum energy structures and their relative energies, allowing for the prediction of the most stable conformer. Furthermore, DFT can be used to map the potential energy surface for conformational interconversions, providing theoretical estimates of the energy barriers that can be compared with experimental data from low-temperature NMR.

Ab Initio and Semi-Empirical Calculations for Conformational Landscapes

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide a rigorous, first-principles approach to calculating molecular properties. acs.org These methods, along with DFT, can be used to explore the complete conformational landscape of this compound. Quantum-chemical studies on related 5-substituted 1,3-dioxanes at the RHF/6-31G(d) level of theory have successfully identified pathways for conformational isomerizations. researchgate.net

Semi-empirical methods, which use parameters derived from experimental data, offer a computationally less expensive alternative for exploring conformational landscapes, particularly for larger molecules or for preliminary scans of the potential energy surface. These calculations can identify all possible local minima (stable conformers) and the transition states that connect them, providing a comprehensive understanding of the molecule's conformational flexibility. researchgate.net

Table 2: Overview of Computational Methods in Dioxane Research

| Method | Application | Strengths | Limitations |

| DFT | Geometry optimization, energetic profiling, reaction pathways | Good balance of accuracy and computational cost | Choice of functional can impact results |

| Ab Initio (HF, MP2) | High-accuracy energy calculations, benchmarking | Based on first principles, systematically improvable | Computationally expensive |

| Semi-Empirical | Conformational landscape screening, large systems | Fast, suitable for large molecules | Less accurate than DFT and ab initio methods |

Solvation Models and Cluster Approaches in Simulating Environmental Effects

A thorough review of scientific literature and computational chemistry databases reveals a significant gap in research specifically applying solvation models and cluster approaches to the compound this compound. While computational methods are extensively used to study the effects of different environments on various chemical compounds, including other dioxane derivatives, specific studies and detailed research findings for this compound are not presently available in published research.

Computational studies on related 1,3-dioxane compounds have utilized methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) to investigate conformational stability and reaction mechanisms. epa.gov For instance, research on the thermal decomposition of 5-nitro-5-R-1,3-dioxane (where R=H, Br, CH3) has been performed in both the gas phase and in a dimethyl sulfoxide (DMSO) solution to understand the impact of the solvent on reaction kinetics and thermodynamics. scispace.com These studies highlight how substituent groups and the surrounding solvent environment can influence the stability and reactivity of the dioxane ring. scispace.com

Generally, the study of environmental effects through computational chemistry involves two primary types of solvation models:

Implicit Solvation Models (Continuum Models): In this approach, the solvent is represented as a continuous medium with a defined dielectric constant. This method is computationally efficient and is used to calculate the bulk electrostatic effects of the solvent on the solute's properties, such as its conformational equilibrium and reaction energies.

Explicit Solvation Models: This method involves modeling individual solvent molecules around the solute molecule. This approach provides a more detailed and accurate picture of specific solute-solvent interactions, such as hydrogen bonding. Cluster approaches, where a small number of solvent molecules are explicitly included around the solute, often combined with a continuum model to account for the bulk solvent, are a common hybrid strategy. biosynth.com These cluster-continuum models can offer a balance between computational cost and accuracy for simulating the local solvation environment. biosynth.com

While these methodologies are well-established and have been applied to a wide range of molecules, including various dioxane structures, the specific application and resulting data for this compound are absent from the current body of scientific literature. Therefore, no detailed research findings or data tables on its behavior in different simulated environments can be provided at this time. Further computational research would be necessary to elucidate the specific effects of solvation on the conformational preferences, spectroscopic properties, and reactivity of this compound.

Strategic Applications in Complex Molecule Synthesis and Materials Science

5-Methoxy-2-methyl-1,3-dioxane as a Chiral Building Block in Asymmetric Synthesis

In the realm of asymmetric synthesis, where the precise control of stereochemistry is paramount, chiral building blocks serve as fundamental starting materials for the construction of enantiomerically pure molecules. wikipedia.orgyork.ac.uksigmaaldrich.comresearchgate.net Chiral auxiliaries, which are temporarily incorporated into a synthetic route, guide the formation of new stereocenters with a high degree of selectivity. wikipedia.orgyork.ac.ukresearchgate.net The inherent chirality of this compound, arising from the stereogenic center at the C5 position, makes it an attractive candidate for use as a chiral auxiliary or a precursor to chiral ligands.

While direct applications of this compound as a chiral auxiliary in published literature are not extensively documented, its structural motif is analogous to other chiral acetals and ketals that have been successfully employed in diastereoselective reactions. The principle behind using such a chiral fragment is to introduce a temporary source of chirality that can influence the stereochemical outcome of subsequent transformations, such as alkylations, aldol reactions, or cycloadditions. After the desired stereocenter is established, the auxiliary can be cleaved and potentially recycled. The strategic placement of the methoxy (B1213986) and methyl groups on the dioxane ring can create a sterically defined environment, enabling facial discrimination in reactions involving prochiral substrates.

Intermediacy in the Synthesis of Natural Products and Pharmacologically Relevant Compounds

The structural framework of this compound is embedded within numerous complex natural products and pharmacologically active molecules. Its role as a key intermediate in the total synthesis of these compounds highlights its strategic importance. Two notable examples where fragments derived from or related to this dioxane structure are pivotal are the syntheses of the potent anticancer agents (-)-laulimalide and the bryostatin family of macrolides.

(-)-Laulimalide Synthesis:

(-)-Laulimalide is a marine natural product that exhibits powerful cytotoxic activity against a range of cancer cell lines. nih.gov Its complex structure features two dihydropyran rings, which are often constructed from acyclic precursors through cyclization strategies. nih.govnih.gov While the exact this compound molecule may not be a direct precursor in all reported syntheses, fragments containing a similar substituted and oxygenated six-membered ring are crucial. For instance, the synthesis of key fragments of laulimalide often involves the use of chiral diols and aldehydes that can be conceptually traced back to the structural elements present in this compound. The stereochemistry inherent in these fragments is critical for establishing the correct absolute and relative stereochemistry of the final natural product.

Bryostatin Analogs Synthesis:

The bryostatins are a family of macrolactones isolated from marine invertebrates that have shown remarkable biological activities, including anticancer and memory-enhancing effects. nih.gov The total synthesis of bryostatins and their simplified, yet potent, analogs is a significant challenge in organic chemistry. nih.gov The core structure of bryostatins contains multiple stereocenters and oxygenated heterocycles. Synthetic strategies towards bryostatins often involve the coupling of complex fragments. One of the key fragments, the C-ring, is a substituted dihydropyran. The synthesis of this fragment can be envisaged to start from precursors that share the structural and stereochemical features of this compound. The controlled introduction of substituents and the establishment of the correct stereochemistry in this ring system are critical for the biological activity of the final bryostatin analog.

Utility in the Development of Advanced Materials (e.g., Polymers, Functional Surfactants)

The 1,3-dioxane (B1201747) scaffold is a versatile platform for the development of novel polymers and functional surfactants. By incorporating reactive functional groups onto the dioxane ring, monomers can be designed for ring-opening polymerization (ROP) to produce biodegradable and functional polymers. semanticscholar.orgrsc.org

Biodegradable Polymers:

Derivatives of 1,3-dioxan-2-one are commonly used as monomers for the synthesis of aliphatic polycarbonates through ROP. These polymers are of significant interest for biomedical applications due to their biocompatibility and biodegradability. Functional groups can be introduced at the C5 position of the dioxane ring, allowing for the synthesis of polymers with tailored properties. For example, the incorporation of methoxy groups can influence the polymer's hydrophilicity, degradation rate, and interaction with biological systems. While specific studies on the polymerization of 5-Methoxy-2-methyl-1,3-dioxan-2-one are not prevalent, the general principles of ROP of functionalized dioxane monomers suggest its potential in creating novel biodegradable materials.

Functional Surfactants:

Surfactants are amphiphilic molecules that find widespread use in various industrial and consumer products. diva-portal.orgresearchgate.netresearchgate.net The 1,3-dioxane ring can serve as a polar head group in the design of novel surfactants. By attaching a hydrophobic alkyl chain to the dioxane core, amphiphilic structures can be created. The presence of the methoxy and methyl groups in this compound can be further functionalized to tune the hydrophilic-lipophilic balance (HLB) of the resulting surfactant. This allows for the design of surfactants with specific properties for applications such as emulsification, foaming, and surface modification.

Potential as Ligands or Reagents in Catalytic Systems

The development of chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically enriched products with high efficiency. nih.govnih.govresearchgate.netchemrxiv.org The chiral nature of this compound makes it a promising scaffold for the design of novel chiral ligands for transition metal-catalyzed reactions.

By introducing coordinating groups, such as phosphines or amines, onto the dioxane framework, bidentate or polydentate ligands can be synthesized. The stereochemistry of the dioxane ring can create a chiral pocket around the metal center, influencing the stereochemical outcome of the catalytic transformation. For instance, chiral phosphine ligands derived from this compound could be employed in asymmetric hydrogenation, hydroformylation, or cross-coupling reactions. nih.gov

Conclusion and Future Research Perspectives

Synthesis of Key Research Findings and Contributions

The study of 1,3-dioxanes has made significant contributions to the field of organic chemistry, particularly in the areas of stereochemistry and conformational analysis. The 1,3-dioxane (B1201747) ring, similar to cyclohexane (B81311), preferentially adopts a chair-like conformation to minimize steric strain. The presence of two oxygen atoms in the ring, however, introduces unique electronic and steric effects that influence the orientation of substituents.

Research on 5-substituted 1,3-dioxanes has shown that the conformational preference of a substituent at the C5 position is a delicate balance of steric and electronic factors. While bulky alkyl groups at C5 generally favor an equatorial position to avoid steric interactions, polar substituents can exhibit more complex behavior due to dipole-dipole interactions with the ring's oxygen atoms, and this preference can be solvent-dependent. thieme-connect.de For a methoxy (B1213986) group at the C5 position, it is anticipated that both steric and electronic factors would play a crucial role in determining its preferred orientation.

Furthermore, studies on 2-substituted 1,3-dioxanes have been pivotal in understanding the anomeric effect. For instance, in 2-alkoxy-1,3-dioxanes, the alkoxy group often prefers an axial orientation, a phenomenon stabilized by the anomeric effect. thieme-connect.de Given the 2-methyl substitution in 5-Methoxy-2-methyl-1,3-dioxane, this effect would not be directly applicable to the methyl group itself, which would be expected to favor the equatorial position to minimize diaxial interactions.

The synthesis of 1,3-dioxanes is most commonly achieved through the acid-catalyzed condensation of a carbonyl compound with a 1,3-diol. wikipedia.org This reaction is a cornerstone of protecting group chemistry, where the dioxane moiety serves to protect either a carbonyl group or a 1,3-diol from unwanted reactions under various conditions. thieme-connect.de

Identification of Unexplored Avenues and Remaining Challenges in Dioxane Chemistry

The lack of specific research on this compound underscores a significant unexplored avenue within dioxane chemistry. The interplay between the methoxy group at the 5-position and the methyl group at the 2-position on the conformational equilibrium and reactivity of the dioxane ring remains to be elucidated.

Key unanswered questions and challenges include:

Stereoselective Synthesis: Developing synthetic routes that can selectively produce different stereoisomers of this compound presents a considerable challenge. Achieving control over the relative and absolute stereochemistry of substituents on the dioxane ring is a persistent challenge in modern organic synthesis. researchgate.netacs.org

Conformational Analysis: A detailed experimental and computational study of the conformational preferences of the methoxy and methyl groups in various solvents is needed. Understanding the energetic landscape of the different chair and twist-boat conformations would provide valuable insights into its physical and chemical properties.

Reactivity and Stability: The influence of the 5-methoxy and 2-methyl substituents on the reactivity of the dioxane ring, for instance, in ring-opening reactions or reactions at the acetal (B89532) carbon, is unknown.

Biological Activity: The potential biological activities of this compound have not been investigated. Many substituted dioxanes have shown promise in medicinal chemistry, and exploring the pharmacological profile of this specific compound could be a fruitful area of research. nih.govmdpi.com

Outlook for Novel Methodologies and Emerging Applications of Substituted Dioxanes

Recent advancements in synthetic methodologies offer exciting prospects for the synthesis and functionalization of substituted dioxanes. The development of novel catalytic systems, including both metal-based and organocatalysts, is enabling more efficient and stereoselective access to complex dioxane structures. rsc.org

Emerging applications for substituted dioxanes include:

Drug Discovery: The 1,3-dioxane scaffold is increasingly being recognized as a valuable pharmacophore in drug design. Its rigid conformation allows for the precise spatial arrangement of functional groups, which can lead to high-affinity interactions with biological targets. Substituted dioxanes are being explored for a range of therapeutic areas, including cancer and neurological disorders. nih.govmdpi.comuomosul.edu.iq

Chiral Auxiliaries and Building Blocks: Chiral 1,3-dioxanes are valuable intermediates in asymmetric synthesis, serving as chiral auxiliaries or building blocks for the construction of complex molecules with defined stereochemistry.

Materials Science: The unique structural and electronic properties of dioxanes are being harnessed in the development of new materials, including liquid crystals and polymers. acs.org

The development of high-throughput screening methods and computational modeling will likely accelerate the discovery of novel applications for substituted dioxanes like this compound.

Broader Impact on Modern Organic Synthesis and Chemical Sciences

The study of substituted dioxanes has had a lasting impact on our fundamental understanding of stereoelectronics and non-covalent interactions. These seemingly simple heterocyclic systems have served as invaluable models for probing the intricate forces that govern molecular shape and reactivity.

The challenges associated with the stereocontrolled synthesis of polysubstituted dioxanes continue to drive innovation in synthetic methodology. The development of new reagents and catalytic systems for the construction of these frameworks enriches the toolbox of the synthetic organic chemist.

Furthermore, as the demand for structurally diverse and three-dimensional molecules in drug discovery and materials science continues to grow, the importance of heterocyclic scaffolds like 1,3-dioxane is set to increase. Elucidating the properties and potential of specific, yet understudied, derivatives such as this compound will contribute to the broader advancement of the chemical sciences. The exploration of such compounds may lead to the discovery of new reaction pathways, novel therapeutic agents, or advanced materials with unique properties.

Data Tables

Due to the limited specific data for this compound, the following table presents extrapolated or predicted data based on the properties of similar substituted dioxanes.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C₆H₁₂O₃ |

| Molecular Weight | 132.16 g/mol |

| Boiling Point | ~150-170 °C |

| Density | ~1.0 - 1.1 g/cm³ |

| Solubility | Soluble in organic solvents |

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Key Features |

| ¹H NMR | Signals for methyl protons, methoxy protons, and methylene (B1212753) protons of the dioxane ring. Chemical shifts and coupling constants would be indicative of the dominant conformation. |

| ¹³C NMR | Resonances for the methyl carbon, methoxy carbon, acetal carbon (C2), and methylene carbons (C4, C6) and the C5 carbon of the dioxane ring. |

| IR Spectroscopy | C-H stretching vibrations (~2850-3000 cm⁻¹), C-O stretching vibrations for the ether and acetal groups (~1000-1200 cm⁻¹). |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 132, with fragmentation patterns characteristic of the dioxane ring structure. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.